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Compound of Interest

Compound Name: 1,4-Oxazepane

Cat. No.: B1358080

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for
the 1,4-oxazepane scaffold, a heterocyclic compound of interest in medicinal chemistry. Due to
the limited availability of public experimental data for the parent 1,4-oxazepane, this document
focuses on the analysis of its derivatives, offering a foundational understanding for researchers
working with this class of molecules.

Data Presentation

The following tables summarize the characteristic spectroscopic data for representative 1,4-
oxazepane derivatives. It is important to note that these values serve as a reference, and shifts
may vary depending on the specific substitution pattern of the molecule under investigation.

Table 1: *H NMR Spectroscopic Data of 1,4-Oxazepane Derivatives
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Chemical Shift (6) ppm

Compound/Derivative Solvent o
and Multiplicity
) Aromatic Protons: 7.0-8.0
Substituted Benzo[b][1] '
] CDCls (m)Oxazepane Ring Protons:
[2]oxazepines

3.5-5.0 (m)

N-H: Broad singlet (solvent
6-Methylene-[1][2]oxazepane dependent)C2, C3, C5, C7
(Predicted) Protons: 2.5-4.0Vinyl Protons

(=CH2): 4.5-5.0
Chiral 1,4-oxazepane-5- Oxazepane Ring Protons: 2.2-

MeCN-ds

carboxylic acids

5.3 (m)

Table 2: 13C NMR Spectroscopic Data of 1,4-Oxazepane Derivatives

Compound/Derivative Solvent Chemical Shift (6) ppm
_ Aromatic Carbons: 105-
Substituted Benzo[b][1] )
] CDClIs 1650xazepane Ring Carbons:
[2]oxazepines
55-80
sp2 Carbons (C6, =CHz): 100-
6-Methylene-[1][2]oxazepane
) - 150sp3 Carbons (C2, C3, C5,
(Predicted) i .
C7): Upfield region
Chiral 1,4-oxazepane-5- C=0: ~1740xazepane Ring
MeCN-ds

carboxylic acids

Carbons: 28-67

Table 3: IR Spectroscopic Data of 1,4-Oxazepane Derivatives

Compound/Derivative

Key Absorptions (cm~?)

Chiral 1,4-oxazepane-5-carboxylic acids

3101 (N-H stretch), 2918-2930 (C-H stretch),
1780 (C=0 stretch), 1157 (C-O stretch)[2]

Substituted Benzolf][1][2]oxazepin-3(2H)-one

~3450 (N-H stretch), 1640 (C=0 stretch)
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Table 4: Mass Spectrometry Data of 1,4-Oxazepane and a Derivative

Compound lonization Method Key m/z Values
1,4-Oxazepane (Predicted Es| [M+H]*: 102.09134, [M+Na]*:
Adducts) 124.07328
6-Methylene-[1][2]oxazepane

) El Molecular lon (M*): ~113.15
(Predicted)
Chiral 1,4-oxazepane-5- [M+H]*: 405.0750 (found),

] ] o HRMS (ESI)

carboxylic acid derivative 405.0751 (calculated)[2]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 1,4-
oxazepane derivatives, based on methodologies reported in the literature.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified 1,4-oxazepane
derivative in a suitable deuterated solvent (e.g., CDCls, DMSO-ds, MeCN-ds). The choice of
solvent should be based on the solubility of the compound and its transparency in the
spectral regions of interest.

* 'H NMR Spectroscopy:

o Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz
or higher to ensure adequate signal dispersion.

o Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2
seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

o Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane
(TMS) internal standard (O ppm).

e 13C NMR Spectroscopy:
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o Acquire the carbon NMR spectrum on the same instrument, typically at a frequency of 75
MHz or higher.

o A proton-decoupled pulse sequence is commonly used to simplify the spectrum, resulting
in single lines for each unique carbon atom.

o Due to the lower natural abundance of the 13C isotope, a greater number of scans and a
longer relaxation delay may be required compared to 'H NMR.

o Chemical shifts are reported in ppm relative to the solvent signal, which is then referenced
to TMS.

e 2D NMR Spectroscopy: For complex structures, various 2D NMR experiments such as
COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and
HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish proton-
proton and proton-carbon connectivities, aiding in the complete structural elucidation.

Infrared (IR) Spectroscopy

e Sample Preparation:

o For solid samples (KBr pellet method): Grind a small amount of the sample (1-2 mg) with
anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle.
Press the mixture into a thin, transparent pellet using a hydraulic press.

o For solid or liquid samples (Attenuated Total Reflectance - ATR): Place a small amount of
the sample directly onto the ATR crystal. This method requires minimal sample
preparation.

o For liquid samples (Neat): Place a drop of the neat liquid between two salt plates (e.qg.,
NaCl or KBr).

o Data Acquisition:
o Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

o Typically, spectra are collected over the range of 4000-400 cm~1.
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o The data is reported in wavenumbers (cm~1) and the intensity of the absorption bands is
described qualitatively (e.g., strong, medium, weak, broad).

Mass Spectrometry (MS)

o Sample Introduction and lonization:

o Introduce the sample into the mass spectrometer via a suitable method such as direct
infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS)
or Liquid Chromatography (LC-MS).

o Select an appropriate ionization technique based on the analyte's properties. Electron
lonization (EI) is often used for volatile and thermally stable compounds, while soft
ionization techniques like Electrospray lonization (ESI) or Matrix-Assisted Laser
Desorption/lonization (MALDI) are suitable for less volatile or thermally labile molecules.

o Data Acquisition:

o Acquire the mass spectrum in either positive or negative ion mode, depending on the
compound's ability to be protonated or deprotonated.

o For high-resolution mass spectrometry (HRMS), an orbitrap or time-of-flight (TOF)
analyzer can be used to determine the exact mass of the molecular ion, which allows for
the confirmation of the elemental composition.

e Fragmentation Analysis: In EI-MS and tandem MS (MS/MS) experiments, the fragmentation
pattern of the molecular ion provides valuable structural information.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a
synthesized 1,4-oxazepane derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 1,4-Oxazepane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1358080#spectroscopic-data-nmr-ir-ms-of-1-4-
oxazepane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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